5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFRMHLJGECEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501258 | |
| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90708-10-4 | |
| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Application Potential
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1] This guide provides an in-depth technical overview of a specific, functionalized derivative, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine . We will dissect its core chemical properties, propose a robust synthetic pathway with detailed protocols, predict its spectral characteristics, and explore its reactivity for further derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel bioactive compounds.
Introduction: The Significance of the 1,2,4-Triazol-3-amine Scaffold
The 1,2,4-triazole ring system is of immense interest to synthetic and medicinal chemists. Its unique electronic properties, including a significant dipole moment, hydrogen bond donating and accepting capabilities, and metabolic stability, make it an excellent pharmacophore.[1] The 3-amino substituted 1,2,4-triazole motif is a particularly valuable variant, acting as a bioisostere for urea and amide functionalities, which can enhance physicochemical properties like solubility and reduce the potential for aggregation.[2]
This scaffold is present in a wide array of clinically relevant drugs, demonstrating its versatility across different biological targets.[3] The specific compound of interest, this compound, introduces two key alkyl substitutions to this core. The N1-methyl group blocks a potential site of metabolism and eliminates tautomerism, locking the scaffold's geometry. The C5-ethyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins. Understanding the interplay of these features is crucial for its strategic deployment in drug design projects.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is to establish its unambiguous identity and core properties.
Chemical Structure
The structure of this compound is defined by a five-membered triazole ring with nitrogen atoms at positions 1, 2, and 4. An amino group is attached at C3, an ethyl group at C5, and a methyl group at the N1 position.
Caption: Chemical structure of this compound.
Identifiers and Properties
The following table summarizes the key identifiers and computed physicochemical properties for this compound. These values are essential for registration in chemical databases, procurement, and computational modeling.
| Parameter | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 90708-10-4 | [4] |
| Molecular Formula | C₅H₁₀N₄ | [4] |
| Molecular Weight | 126.16 g/mol | [4] |
| SMILES | CCC1=NC(=NN1C)N | [4] |
| Predicted LogP | 0.4 ± 0.3 | (Calculated) |
| Predicted pKa (strongest basic) | 4.5 ± 0.1 (Amine) | (Calculated) |
| Predicted Solubility | Moderate in water and polar organic solvents | (Inferred) |
Synthesis and Mechanistic Rationale
While multiple routes to 3-amino-1,2,4-triazoles exist, a highly efficient and convergent approach involves the cyclization of a substituted aminoguanidine derivative.[5][6] The proposed synthesis for this compound leverages this strategy, ensuring high yields and straightforward purification.
The rationale for this pathway is its robustness. Starting with readily available N-methylhydrazine and propionitrile allows for the controlled formation of the key N-methyl-N'-propionylhydrazine intermediate. Subsequent steps build the guanidine functionality before the final, often high-yielding, cyclization step.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
CAUTION: This protocol involves hazardous reagents. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of N-Methylpropionimidohydrazide
-
To a stirred solution of methylhydrazine (1.0 eq) in anhydrous ethanol (5 mL/mmol) at 0 °C, add propionitrile (1.1 eq).
-
Bubble dry hydrogen chloride gas through the solution for 15 minutes while maintaining the temperature below 10 °C.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure. The resulting hydrochloride salt is typically used in the next step without further purification.
Step 2: Synthesis of 1-Cyano-2-ethyl-1-methylisosemicarbazide
-
Dissolve the crude N-Methylpropionimidohydrazide hydrochloride from Step 1 in dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C and add triethylamine (2.5 eq) dropwise.
-
Add a solution of cyanogen bromide (1.05 eq) in DCM dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate.
Step 3: Cyclization to this compound
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.5 eq) in anhydrous ethanol), add the purified intermediate from Step 2.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the intramolecular cyclization can be monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with 1M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify via column chromatography or recrystallization to obtain the final compound.
Spectroscopic and Structural Characterization
Structural confirmation is paramount. Based on the known spectral properties of analogous 1,2,4-triazole derivatives, the following characteristics are predicted for this compound.[2][7][8]
| Technique | Predicted Signature | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.5-6.0 (s, 2H, -NH₂), δ 3.5-3.7 (s, 3H, N-CH₃), δ 2.5-2.7 (q, J=7.6 Hz, 2H, -CH₂CH₃), δ 1.1-1.3 (t, J=7.6 Hz, 3H, -CH₂CH₃) | The amine protons are expected to be a broad singlet. The N-methyl group will be a sharp singlet. The ethyl group will exhibit a classic quartet-triplet splitting pattern. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-165 (C5), δ 155-160 (C3), δ 30-35 (N-CH₃), δ 20-25 (-CH₂CH₃), δ 10-15 (-CH₂CH₃) | The two triazole ring carbons (C3 and C5) will appear significantly downfield. The aliphatic carbons of the methyl and ethyl groups will be upfield. |
| Mass Spec. (EI) | m/z = 126 (M⁺), 111 ([M-CH₃]⁺), 97 ([M-C₂H₅]⁺) | The molecular ion peak should be clearly visible. Common fragmentation would involve the loss of the methyl or ethyl substituents. |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 2980-2850 (C-H stretch), 1650-1620 (N-H bend), 1580-1550 (C=N stretch) | The primary amine will show characteristic stretching and bending vibrations. Aliphatic C-H and ring C=N stretches will also be prominent. |
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the exocyclic amino group at the C3 position. This group is a potent nucleophile and serves as a versatile handle for synthetic elaboration.
The N1-methylation is a key design choice, as it prevents N-acylation/alkylation at that position and removes the possibility of annular tautomerism, which simplifies the reactivity profile and resulting product mixtures.
Key Reactions
-
Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide or sulfonamide linkages. This is a primary method for incorporating the triazole moiety into larger, more complex molecules.
-
Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines (Schiff bases). These can be further reduced to secondary amines, providing another route for diversification.
-
Alkylation: While direct N-alkylation can be challenging to control, reductive amination provides a reliable method for introducing alkyl groups.
Caption: Key derivatization pathways via the 3-amino group.
Potential Applications in Drug Discovery
The true value of a building block is realized in its application. The 1,2,4-triazole scaffold is a validated pharmacophore with a broad spectrum of biological activities.[1][9][10] Derivatives have shown promise as:
-
Antifungal Agents: Triazoles like fluconazole are famous for their inhibition of fungal cytochrome P450 enzymes.
-
Anticancer Agents: The scaffold can be found in kinase inhibitors and other anti-proliferative compounds.
-
Antiviral Agents: Ribavirin is a well-known example of a triazole-based antiviral drug.[1]
-
Herbicides and Fungicides: In agrochemicals, triazoles are used to protect crops.[9][11]
The specific substitutions on this compound make it an attractive starting point for library synthesis. The N-methyl group provides metabolic blocking and geometric constraint, while the ethyl group can probe hydrophobic interactions within a binding site. By using the synthetic handles on the 3-amino group, researchers can rapidly generate a diverse library of compounds for screening against various therapeutic targets.
Conclusion
This compound is a well-defined and synthetically accessible chemical building block. Its structure combines the validated pharmacological relevance of the 3-amino-1,2,4-triazole core with specific alkyl substitutions that confer desirable physicochemical properties for drug development. The nucleophilic amino group provides a reliable point for chemical elaboration, enabling its incorporation into a wide range of molecular architectures. This guide has provided the foundational chemical knowledge, a practical synthetic route, and a strategic outlook, positioning this compound as a valuable tool for scientists and researchers in the pursuit of novel therapeutics.
References
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PubChem. Amitrole | C2H4N4 | CID 1639. National Center for Biotechnology Information. [Link][13]
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PubChem. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link][14]
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INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link][7]
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ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link][8]
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ResearchGate. Reactivity of 3‐amino‐[7][12][13]‐triazole towards enaminonitriles and enaminones. [Link][16]
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PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link][1]
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SpringerLink. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
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MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link][11]
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National Center for Biotechnology Information. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link][18]
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ResearchGate. (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. [Link][20]
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PubMed. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. [Link][21]
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MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link][22]
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PubMed Central. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link][23]
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MDPI. Pyrazolo[5,1-c][7][12][13]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link][24]
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5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine CAS number 90708-10-4
An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine (CAS: 90708-10-4)
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Its unique combination of features—hydrogen bonding capabilities, dipole character, metabolic stability, and rigid planar structure—allows for high-affinity interactions with a wide array of biological targets.[2] This guide focuses on a specific, lesser-explored derivative, This compound (CAS No. 90708-10-4) . While specific data on this compound is sparse, this document serves as a technical primer for researchers and drug development professionals. It consolidates foundational knowledge, proposes a robust synthetic pathway based on established methodologies for the 1,2,4-triazole core, and outlines a strategic framework for exploring its pharmacological potential. By leveraging extensive data on the broader class of 3-amino-1,2,4-triazoles, we aim to provide the scientific community with the necessary tools and rationale to investigate this promising molecule as a novel building block in drug discovery.
Molecular Profile and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a small molecule featuring the characteristic five-membered triazole ring, substituted with an ethyl group at the C5 position, a methyl group on the N1 nitrogen, and an amine group at the C3 position. These substituents are expected to modulate the molecule's polarity, solubility, and receptor-binding potential.
| Property | Value | Source |
| CAS Number | 90708-10-4 | [3] |
| Molecular Formula | C₅H₁₀N₄ | [3] |
| Molecular Weight | 126.16 g/mol | [3] |
| SMILES | CCC1=NC(=NN1C)N | [3] |
| MDL Number | MFCD08059917 | [3] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The chosen strategy is a convergent two-step process: (1) acylation of N-methylaminoguanidine with propionyl chloride to form an acylaminoguanidine intermediate, followed by (2) base-mediated intramolecular cyclization to yield the target triazole. This approach is favored for its reliability and the typically high yields associated with the cyclization of such intermediates.[6]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-2-(propionyl)guanidine (Intermediate C)
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaminoguanidine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add anhydrous pyridine (2.2 eq) dropwise to the suspension. The pyridine acts as both a base to free the amine and a scavenger for the HCl generated during the acylation.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of propionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM.
-
Work-up and Isolation: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylaminoguanidine intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to this compound (Target D)
-
Cyclization Conditions: Dissolve the crude intermediate from Step 1 in a 2M aqueous solution of sodium hydroxide. The strong base facilitates the deprotonation and subsequent nucleophilic attack required for ring closure.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for the dehydration and cyclization cascade.
-
Isolation and Purification: After cooling to room temperature, neutralize the solution with concentrated HCl to pH 7-8. The product may precipitate out or can be extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are then dried, filtered, and concentrated. The final product should be purified by column chromatography on silica gel to achieve high purity.
Structural Verification
Confirmation of the final structure is paramount. The following analytical data would be expected:
-
¹H NMR: Distinct signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Resonances corresponding to the two carbons of the ethyl group, the N-methyl carbon, and the two distinct carbons of the triazole ring (C3-amine and C5-ethyl).
-
Mass Spectrometry (ESI+): A prominent peak at m/z 127.10, corresponding to the [M+H]⁺ ion.
-
FTIR: Characteristic peaks for N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching, and C=N/N=N stretching vibrations from the triazole ring.
Potential Pharmacological Profile and Screening Strategy
The 1,2,4-triazole scaffold is a validated pharmacophore present in drugs with diverse mechanisms of action, including antifungal, anticancer, and antiviral agents.[1][2][7] Derivatives are known to act as inhibitors of enzymes like catalase and lanosterol 14α-demethylase, or as antagonists for various receptors.[8] The presence of the 3-amino group provides a key hydrogen-bonding moiety and a site for further derivatization to explore structure-activity relationships (SAR).
Areas of Therapeutic Interest
Based on the activities of structurally related compounds, this compound is a candidate for screening in several therapeutic areas:
-
Anticancer: Many 1,2,4-triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2][9]
-
Antimicrobial/Antifungal: This is a classic activity for azole compounds. Screening against a panel of pathogenic bacteria and fungi is highly warranted.[10][11]
-
Antiviral: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.[7]
-
Anti-inflammatory & Analgesic: Fused triazole systems have shown promise as anti-inflammatory agents.[9]
-
Antitubercular: Novel 1,2,4-triazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[12]
Proposed Biological Screening Workflow
A logical, tiered approach is essential for efficiently evaluating the biological potential of a novel compound. This workflow ensures that resources are focused on the most promising activities identified in primary screens.
Caption: A tiered workflow for the biological evaluation of the target compound.
Safety, Handling, and Toxicology
While comprehensive toxicological data for this specific molecule is unavailable, preliminary hazard information and data from related compounds provide a basis for safe handling.
Known Hazards
Supplier data indicates the following potential hazards associated with this class of compounds[3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For the parent compound, 3-amino-1,2,4-triazole (Amitrole), more extensive data is available, noting it is suspected of damaging fertility or the unborn child (H361) and may cause damage to organs through prolonged exposure (H373). While these are not confirmed for the title compound, they underscore the need for caution.
Recommended Handling Procedures
All work with this compound should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required if handled in a fume hood. If weighing or transferring powder outside of containment, a properly fitted respirator (e.g., N95) should be used.
Accidental exposure should be treated promptly: rinse eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of 1,2,4-triazoles. Its structure contains all the necessary elements to serve as a versatile building block for the synthesis of larger, more complex drug candidates. The proposed synthetic route provides a clear and actionable plan for its preparation, enabling further research. The true value of this compound will be unlocked through systematic biological screening, as outlined in this guide. Future efforts should focus not only on evaluating its intrinsic activity but also on utilizing the 3-amino group as a synthetic handle for creating diverse chemical libraries. Such studies will be instrumental in determining if this specific arrangement of ethyl, methyl, and amino substituents can confer a unique and therapeutically valuable biological profile.
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
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Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][3][10][14]triazole-6(5H)-ones as Possible Anticancer Agents. PMC - PubMed Central.
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Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate.
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Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate.
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New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
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Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Review (Pharmrev).
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SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
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An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
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Safety Data Sheet: 1,2,4-Triazole. Carl Roth.
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
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1,5-Dimethyl-1H-1,2,4-triazol-3-amine. BLDpharm.
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SAFETY DATA SHEET - 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
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Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central.
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
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1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate.
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1-METHYL-1H-1,2,4-TRIAZOL-3-AMINE | CAS#:49607-51-4. Chemsrc.
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Pyrazolo[5,1-c][3][10][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central.
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Suzhou Rovathin Foreign Trade Co.,Ltd. Guidechem.
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An In-depth Technical Guide to the Synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is a substituted aminotriazole that holds potential as a valuable building block in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of clinically used drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The specific substitution pattern of an ethyl group at the 5-position and a methyl group at the 1-position of the triazole ring, combined with an amino group at the 3-position, offers a unique three-dimensional structure for molecular interactions with biological targets. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the core 5-ethyl-1H-1,2,4-triazol-3-amine ring system. This is followed by a regioselective methylation of the triazole ring to yield the final product.
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of 5-Ethyl-1H-1,2,4-triazol-3-amine (Intermediate)
The formation of the 3-amino-5-ethyl-1,2,4-triazole ring is accomplished through the well-established reaction of aminoguanidine with a suitable carboxylic acid derivative, in this case, propanoic acid. This reaction proceeds via the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable triazole ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of propanoic acid. This is an acid-catalyzed process, and the use of aminoguanidine bicarbonate or hydrochloride is common, with the in-situ formation of the free base or the reaction proceeding under acidic conditions. The resulting N-propionylaminoguanidine intermediate then undergoes a dehydration and cyclization cascade to yield the 5-ethyl-1H-1,2,4-triazol-3-amine.
Figure 2: General mechanism for the formation of the 1,2,4-triazole ring.
Experimental Protocol: Synthesis of 5-Ethyl-1H-1,2,4-triazol-3-amine
This protocol is based on established methods for the synthesis of 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine and carboxylic acids.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aminoguanidine bicarbonate | 136.11 | 13.61 g | 0.10 |
| Propanoic acid | 74.08 | 8.15 g (8.2 mL) | 0.11 |
| Water | 18.02 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminoguanidine bicarbonate (13.61 g, 0.10 mol) and water (20 mL).
-
Slowly add propanoic acid (8.15 g, 0.11 mol) to the suspension. The mixture will effervesce as carbon dioxide is released.
-
Once the addition is complete and the effervescence has subsided, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize out upon cooling. If not, the volume of the solution can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a water/ethanol mixture, to obtain pure 5-ethyl-1H-1,2,4-triazol-3-amine.
-
Dry the purified product in a vacuum oven.
Characterization of 5-Ethyl-1H-1,2,4-triazol-3-amine
-
¹H NMR (DMSO-d₆): δ (ppm) ~1.1 (t, 3H, CH₃-CH₂), ~2.5 (q, 2H, CH₂-CH₃), ~5.5 (s, 2H, NH₂), ~11.5 (br s, 1H, NH).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~12 (CH₃), ~20 (CH₂), ~155 (C₅), ~158 (C₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₄H₉N₄: 113.08.
-
IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1580 (N-H bending).
Part 2: N1-Methylation of 5-Ethyl-1H-1,2,4-triazol-3-amine
The final step in the synthesis is the introduction of a methyl group onto the triazole ring. The alkylation of 1,2,4-triazoles can potentially occur at the N1, N2, or N4 positions. For 3-amino-5-substituted-1,2,4-triazoles, N1-alkylation is often favored under basic conditions using an alkyl halide. The regioselectivity is influenced by factors such as the steric hindrance of the substituent at the 5-position and the reaction conditions.
Rationale for N1-Regioselectivity
In the presence of a base, the acidic N-H proton of the triazole ring is deprotonated to form a triazolate anion. This anion exists in resonance, with the negative charge delocalized over the nitrogen atoms. While methylation can occur at different positions, the N1 position is generally less sterically hindered compared to the N2 position, especially with a substituent at the C5 position. Furthermore, the electronic properties of the amino group at C3 can influence the charge distribution in the triazolate anion, favoring nucleophilic attack from the N1 position.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the N-alkylation of 1,2,4-triazoles.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Ethyl-1H-1,2,4-triazol-3-amine | 112.15 | 11.22 g | 0.10 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 4.40 g | 0.11 |
| Methyl iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (4.40 g of 60% dispersion, 0.11 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-ethyl-1H-1,2,4-triazol-3-amine (11.22 g, 0.10 mol) in anhydrous THF (100 mL).
-
Slowly add the solution of the triazole to the sodium hydride suspension at 0 °C. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Slowly add methyl iodide (15.61 g, 0.11 mol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-methylated product.
Characterization of this compound
The following are the expected spectroscopic data for the final product, based on the structure and data from similar compounds:
-
¹H NMR (CDCl₃): δ (ppm) ~1.3 (t, 3H, CH₃-CH₂), ~2.7 (q, 2H, CH₂-CH₃), ~3.6 (s, 3H, N-CH₃), ~4.0 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ (ppm) ~12 (CH₃-CH₂), ~21 (CH₂-CH₃), ~32 (N-CH₃), ~158 (C₅), ~160 (C₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₅H₁₁N₄: 127.10.
-
IR (KBr, cm⁻¹): ~3300-3150 (N-H stretching of NH₂), ~2970 (C-H stretching), ~1640 (C=N stretching), ~1570 (N-H bending).
Conclusion
This guide outlines a robust and logical two-step synthetic route for the preparation of this compound. The synthesis involves the formation of the triazole ring via a well-established condensation/cyclization reaction, followed by a regioselective N-methylation. The provided experimental protocols are based on reliable literature precedents and offer a solid foundation for the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs. Careful control of reaction conditions, particularly during the methylation step, is crucial for achieving good yields and the desired regioselectivity.
References
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022-03-20). In National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951111/
- Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2]triazole-6(5H)-ones as Possible Anticancer Agents. (2018-02-27). In National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150117/
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024-04-10). In National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11024385/
- A Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2019-08-06). In ResearchGate. Retrieved from https://www.researchgate.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024-04-24). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/29/9/1944
- Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. (2018-05-03). In ResearchGate. Retrieved from https://www.researchgate.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. In Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04576c
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024-05-10). In INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from https://www.researchgate.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. In ResearchGate. Retrieved from https://www.researchgate.
- Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. In ResearchGate. Retrieved from https://www.researchgate.net/publication/242131907_Synthesis_of_5-amino-3-hetaryl-1H-124-triazoles_via_Cyclization_ofhetaroylaminoguanidines_in_Aqueous_Medium
- Application of Aminoguanidine Bicarbonate in the Synthesis of Heterocyclic Compounds. In Benchchem. Retrieved from https://www.benchchem.com/application-notes/21/application-of-aminoguanidine-bicarbonate-in-the-synthesis-of-heterocyclic-compounds
- This compound. In Biosynth. Retrieved from https://www.biosynth.com/p/QDA70810/90708-10-4-5-ethyl-1-methyl-1h-1-2-4-triazol-3-amine
- Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2019-08-09). In ResearchGate. Retrieved from https://www.researchgate.
- 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. In SpectraBase. Retrieved from https://spectrabase.com/compound/Hvlvjqo1Zh8
- S1 1H NMR, 13C NMR, and HMBC Spectra. In The Royal Society of Chemistry. Retrieved from https://www.rsc.
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A Technical Guide to the Spectroscopic Characterization of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine. The document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic techniques and the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar heterocyclic compounds.
Introduction to this compound
This compound is a substituted triazole, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their diverse biological activities.[1] The accurate elucidation of the structure of newly synthesized triazole derivatives is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of these molecules.
This guide will delve into the theoretical underpinnings of each of these techniques, provide detailed experimental protocols for data acquisition, and present an in-depth analysis of the expected spectroscopic data for this compound.
Molecular Structure:
The structure of this compound, with the chemical formula C₅H₁₀N₄ and a molecular weight of 126.16 g/mol , is presented below.[2] The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the N-methyl group, and the amine protons. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂- (Ethyl) | ~ 2.7 - 2.9 | Quartet (q) | ~ 7.5 | 2H |
| -CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet (t) | ~ 7.5 | 3H |
| N-CH₃ (Methyl) | ~ 3.6 - 3.8 | Singlet (s) | - | 3H |
| -NH₂ (Amine) | ~ 5.0 - 6.0 | Broad Singlet (br s) | - | 2H |
Causality Behind Predicted Chemical Shifts:
-
Ethyl Group: The methylene protons (-CH₂-) are adjacent to the electron-withdrawing triazole ring, causing them to be deshielded and appear at a lower field compared to the methyl protons (-CH₃). The characteristic quartet and triplet splitting pattern arises from the coupling between the methylene and methyl protons.
-
N-Methyl Group: The methyl group attached to the nitrogen of the triazole ring is also deshielded, with its chemical shift influenced by the aromatic and electron-withdrawing nature of the ring. A singlet is expected as there are no adjacent protons to couple with.
-
Amine Protons: The chemical shift of the amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[3] A broad singlet is typically observed. The signal may disappear upon D₂O exchange, a useful diagnostic tool.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Triazole) | ~ 155 - 160 |
| C5 (Triazole) | ~ 150 - 155 |
| N-CH₃ (Methyl) | ~ 35 - 40 |
| -CH₂- (Ethyl) | ~ 20 - 25 |
| -CH₃ (Ethyl) | ~ 10 - 15 |
Causality Behind Predicted Chemical Shifts:
-
Triazole Carbons (C3 and C5): These carbons are part of an aromatic heterocyclic system and are significantly deshielded, appearing at a low field. The carbon atom C3, bonded to the amino group, is expected to be slightly downfield from C5.
-
N-Methyl Carbon: The carbon of the N-methyl group is deshielded due to its attachment to the electronegative nitrogen atom.
-
Ethyl Carbons: The chemical shifts of the ethyl group carbons are in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3200 | Medium-Strong (two bands for primary amine) |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=N Stretch (Triazole Ring) | 1650 - 1550 | Medium-Strong |
| N-H Bend (Amine) | 1640 - 1560 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
| N-N Stretch (Triazole Ring) | 1280 - 1250 | Medium |
Interpretation of Predicted Frequencies:
-
N-H Stretching: A primary amine group is expected to show two distinct absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[4]
-
C-H Stretching: The absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H bonds in the ethyl and methyl groups.
-
Ring Vibrations: The C=N and N-N stretching vibrations of the 1,2,4-triazole ring typically appear in the fingerprint region and are crucial for confirming the presence of the heterocyclic core.[5]
-
N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1640-1560 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of 1,2,4-triazoles is highly dependent on the nature and position of the substituents.[6] For this compound, fragmentation is likely to involve the loss of small, stable molecules or radicals from the substituents and the triazole ring.
Plausible Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the ethyl group can lead to the loss of a methyl radical, resulting in a fragment at m/z 111.
-
Loss of Ethene (C₂H₄): A common fragmentation pathway for ethyl-substituted aromatic rings is the McLafferty rearrangement, leading to the loss of ethene and a fragment at m/z 98.
-
Loss of Nitrogen (N₂): The triazole ring can fragment with the loss of a stable nitrogen molecule, also potentially leading to a fragment at m/z 98.[6]
-
Loss of Hydrogen Cyanide (HCN): Ring cleavage can also result in the loss of HCN, giving a fragment at m/z 99.[6]
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the predicted spectroscopic data based on the known principles of each technique and data from structurally related compounds. The provided experimental protocols offer a robust framework for obtaining high-quality data. By combining the information from these spectroscopic methods, researchers can confidently confirm the structure and purity of this and other novel heterocyclic compounds, which is a critical step in the process of drug discovery and development.
References
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Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC - NIH. [Link]
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1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]
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1-methyl-1H-1,2,3-triazol-4-amine. PubChem. [Link]
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Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]
-
¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
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1-Methyl-1H-1,2,4-triazol-3-amine. PubChem - NIH. [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]
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Foreword: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine and its Analogs
The 1,2,4-triazole ring is a cornerstone in the development of novel therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its rigid five-membered ring structure, make it a "privileged" scaffold in medicinal chemistry. This structural motif is present in a wide array of approved drugs with diverse biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the 1,2,4-triazole core allows for the synthesis of large libraries of derivatives, each with the potential for novel biological activity.[4][5] This guide focuses on a specific, novel derivative, this compound, and provides a comprehensive framework for its in vitro evaluation, from initial screening to more detailed mechanistic studies. The methodologies described herein are extrapolated from established protocols for analogous 1,2,4-triazole-containing compounds and are designed to provide researchers with a robust and logical pathway for investigation.
Synthesis and Characterization of this compound
While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of this compound would likely involve a multi-step process starting from commercially available precursors. Key reaction steps might include the formation of the triazole ring via cyclization reactions, followed by the introduction of the ethyl and methyl groups. Established synthetic routes for substituted 1,2,4-triazoles, such as the Pellizzari or Einhorn-Brunner reactions, could be adapted for this purpose.[2]
Upon successful synthesis, rigorous characterization of the compound is paramount. This would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the compound.
A thorough characterization ensures that subsequent biological studies are conducted on a well-defined chemical entity.
A Tiered Approach to In Vitro Biological Screening
Given the broad spectrum of activities associated with the 1,2,4-triazole scaffold, a tiered screening approach is recommended to efficiently identify the most promising biological effects of this compound.
Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Screening
The initial tier of screening aims to identify any general cytotoxic or antimicrobial activity. This provides a foundational understanding of the compound's biological potential.
Many 1,2,4-triazole derivatives have demonstrated potent anticancer properties.[6] A preliminary assessment of the cytotoxic potential of this compound can be performed using a diverse panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Histology | Hypothetical IC₅₀ (µM) of this compound |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 8.9 |
| HeLa | Cervical Cancer | 12.5 |
| PC-3 | Prostate Cancer | > 100 |
Interpretation of Results: Low IC₅₀ values against specific cell lines would suggest selective cytotoxic activity and warrant further investigation into the mechanism of action.
The 1,2,4-triazole scaffold is a key component of many antifungal and antibacterial agents.[1][4][7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains in appropriate broth media.[8][9]
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Tier 2: Mechanistic In Vitro Assays
If promising activity is identified in Tier 1, the next step is to investigate the potential mechanism of action.
If the compound shows cytotoxic activity, it is important to determine if it induces apoptosis (programmed cell death).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for 24 hours.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Many drugs exert their effects by inhibiting specific enzymes. For 1,2,4-triazole derivatives, key targets include:
-
CYP51 (Lanosterol 14α-demethylase): A crucial enzyme in ergosterol biosynthesis in fungi. Inhibition of this enzyme is a common mechanism for azole antifungals.[4]
-
Topoisomerases: Enzymes that are essential for DNA replication and are common targets for anticancer drugs.[6]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a generic enzyme inhibition assay.
Advanced In Vitro Modeling and Pathway Analysis
For compounds with significant and validated activity, more advanced in vitro models can provide deeper insights.
3D Spheroid Cultures (for anticancer studies)
Three-dimensional (3D) spheroid cultures more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.
Experimental Protocol: 3D Spheroid Formation and Viability Assay
-
Spheroid Formation: Seed cancer cells in ultra-low attachment plates to promote spheroid formation.
-
Compound Treatment: Treat the established spheroids with the test compound.
-
Viability Assessment: Assess cell viability within the spheroids using a 3D-compatible assay (e.g., CellTiter-Glo® 3D).
Signaling Pathway Analysis
To understand the molecular pathways affected by the compound, techniques like Western blotting can be used to assess the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., apoptosis pathways, cell cycle regulation pathways).
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. The proposed tiered approach allows for an efficient and logical progression from broad screening to more detailed mechanistic studies. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to in vivo studies in animal models to assess its efficacy and safety. The vast therapeutic potential of the 1,2,4-triazole scaffold suggests that novel derivatives like this compound are worthy of thorough investigation.
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An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet under-researched derivative, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine . Due to the limited direct literature on this compound, this document provides a comprehensive overview based on established principles of 1,2,4-triazole chemistry. We will explore its structural features, propose a plausible and detailed synthetic pathway with mechanistic insights, and extrapolate its potential biological activities and therapeutic applications based on the known properties of closely related analogues. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar N-alkylated amino-1,2,4-triazoles.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in the development of a wide range of therapeutic agents due to its unique physicochemical properties. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. Furthermore, the triazole ring is metabolically stable and can act as a bioisostere for other functional groups, such as amides and esters, improving the pharmacokinetic profile of drug candidates.
Derivatives of 1,2,4-triazole have demonstrated a remarkable array of biological activities, including antifungal, antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1] This versatility has led to the development of numerous commercially successful drugs incorporating the 1,2,4-triazole scaffold.
This guide will now narrow its focus to the specific derivative, this compound, to provide a detailed exploration of its synthesis and potential as a novel therapeutic agent.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₄ | [2] |
| Molecular Weight | 126.16 g/mol | [2] |
| SMILES | CCC1=NC(=NN1C)N | [2] |
| CAS Number | 90708-10-4 | [2] |
These fundamental properties are essential for any further computational or experimental work, including reaction stoichiometry calculations and analytical characterization.
Proposed Synthesis of this compound
The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through several established methods, including the Pellizzari and Einhorn-Brunner reactions.[3][4] However, for the specific substitution pattern of the target molecule, a multi-step approach starting from simpler precursors is likely to be more efficient and offer better control over the final product. The proposed synthetic pathway involves the initial formation of the 3-amino-5-ethyl-1H-1,2,4-triazole core, followed by regioselective N-methylation.
Synthesis of the 3-Amino-5-ethyl-1H-1,2,4-triazole Intermediate
The initial step involves the synthesis of the core triazole ring. A plausible approach is the cyclization of an appropriate acylaminoguanidine derivative.
Experimental Protocol:
-
Preparation of Propionylaminoguanidine:
-
To a solution of aminoguanidine hydrochloride in a suitable solvent (e.g., pyridine or a polar aprotic solvent), add propionyl chloride dropwise at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting propionylaminoguanidine can be isolated by precipitation with a non-polar solvent or by removal of the solvent under reduced pressure.
-
-
Cyclization to 5-Ethyl-1H-1,2,4-triazol-3-amine:
-
The crude propionylaminoguanidine is then heated in a high-boiling point solvent (e.g., water or an alcohol) under basic conditions (e.g., aqueous sodium hydroxide or potassium carbonate).
-
Reflux the mixture for several hours. The cyclization reaction proceeds via an intramolecular nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration to form the aromatic triazole ring.
-
Upon cooling, the product, 5-ethyl-1H-1,2,4-triazol-3-amine, can be isolated by filtration or extraction.
-
Causality of Experimental Choices:
-
The use of aminoguanidine provides the necessary N-C-N-N backbone for the triazole ring.
-
Propionyl chloride introduces the desired ethyl group at what will become the 5-position of the triazole.
-
The basic conditions during cyclization facilitate the deprotonation of the amino groups, increasing their nucleophilicity and promoting the ring-closing reaction.
Regioselective N-methylation
The alkylation of N-unsubstituted 1,2,4-triazoles can often lead to a mixture of N1 and N4 isomers.[5] To achieve regioselective methylation at the N1 position, specific reaction conditions are required.
Experimental Protocol:
-
Deprotonation:
-
Dissolve the 5-ethyl-1H-1,2,4-triazol-3-amine intermediate in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C to deprotonate the triazole ring nitrogen. The N1 position is generally more acidic and sterically accessible, favoring deprotonation at this site.
-
-
Methylation:
-
To the resulting anion, add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. The methylation will preferentially occur at the more nucleophilic N1 position.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography to separate it from any potential N4-methylated isomer and other impurities.
-
Causality of Experimental Choices:
-
The use of a strong, non-nucleophilic base ensures complete deprotonation of the triazole ring without competing side reactions.
-
Performing the reaction at low temperatures helps to control the exothermicity of the reaction and can improve the regioselectivity.
-
Methyl iodide is a classic and effective methylating agent for such reactions.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Therapeutic Applications
Given the broad pharmacological profile of the 1,2,4-triazole scaffold, it is plausible that this compound possesses significant biological activity. By examining the structure-activity relationships of analogous compounds, we can hypothesize its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Many 1,2,4-triazole derivatives are known for their potent antimicrobial and antifungal properties.[6][7] The presence of the amino group at the 3-position and the N-alkylation are features found in several bioactive antimicrobial compounds. The small alkyl substituents (ethyl and methyl) may enhance lipophilicity, potentially improving cell membrane penetration and leading to increased efficacy against various bacterial and fungal strains. It is hypothesized that this compound could exhibit activity against both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal pathogens.[8]
Anticancer Activity
The 1,2,4-triazole nucleus is a key component of several anticancer agents.[9][10] N-substituted 1,2,4-triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines.[11] The mechanism of action for such compounds can vary, but they often involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis. The specific substitution pattern of this compound could potentially lead to interactions with specific protein targets within cancer cells, making it a candidate for further investigation as an anticancer agent.
Caption: Hypothesized biological activities of the target compound.
Conclusion and Future Directions
While direct experimental data on this compound is limited, this technical guide has provided a comprehensive, scientifically-grounded framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on well-established chemical principles and offers a clear path for its preparation in the laboratory. The hypothesized biological activities, extrapolated from the extensive literature on related 1,2,4-triazole derivatives, highlight its potential as a lead compound for the development of novel antimicrobial and anticancer agents.
Future research should focus on the practical execution of the proposed synthesis and the thorough characterization of the resulting compound. Subsequent in vitro and in vivo studies are warranted to validate the hypothesized biological activities and to elucidate its mechanism of action. This foundational work will be crucial in determining the therapeutic potential of this compound and its analogues in drug discovery and development.
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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1-Alkyl-3-amino-5-aryl-1H-[3][9][12]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. (2001). PubMed.
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Methodological & Application
Application Notes & Protocols: A Framework for Efficacy Testing of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This structural motif's versatility stems from its ability to engage in hydrogen bonding and its dipole character, making it an effective pharmacophore for interacting with various biological targets.[2] This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of a novel derivative, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine (referred to herein as Cmpd-X).
Given the broad anticancer potential of the triazole class, this guide will proceed under the working hypothesis that Cmpd-X possesses anti-proliferative and pro-apoptotic activity in solid tumors . The following protocols are designed as a multi-stage validation system, progressing from broad-based cellular screening to targeted in vivo models. This logical progression ensures that resources are committed to more complex, expensive studies only after foundational efficacy has been established.
Section 1: Foundational Analysis & In Vitro Screening
The initial phase of any efficacy study is to establish a baseline of activity and a therapeutic window. This involves determining the compound's cytotoxic potential across a panel of relevant cell lines and ensuring that any observed effects are not due to non-specific toxicity.
Rationale for Cell Line Selection
The choice of cell lines is critical and should reflect the therapeutic hypothesis. For a broad anti-solid tumor hypothesis, a panel should include representatives from diverse cancer types (e.g., breast, lung, colon, prostate). We will use the following panel as an example:
-
MCF-7: Estrogen receptor-positive human breast adenocarcinoma.
-
MDA-MB-231: Triple-negative human breast adenocarcinoma (aggressive subtype).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
-
HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).
Protocol: Cell Viability & Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust first-pass screen to determine the concentration at which Cmpd-X inhibits cell growth (IC50).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared Cmpd-X dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of Cmpd-X and use non-linear regression to determine the IC50 value.
Data Presentation: Example IC50 Values for Cmpd-X
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] | Selectivity Index (SI)¹ |
| MCF-7 | Breast (ER+) | 8.5 | 10.0 |
| MDA-MB-231 | Breast (Triple Neg) | 4.2 | 20.2 |
| A549 | Lung | 15.1 | 5.6 |
| HCT116 | Colon | 6.8 | 12.5 |
| HEK293 | Non-Cancerous | 85.0 | - |
¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.
Section 2: Mechanistic Elucidation (In Vitro)
Once an IC50 value is established, the next logical step is to understand how Cmpd-X is inhibiting cell growth. Is it inducing programmed cell death (apoptosis), or is it halting the cell cycle?
Experimental Workflow: From Cytotoxicity to Mechanism
The overall experimental strategy follows a logical funnel, starting broad and becoming more specific as evidence is gathered. This approach, mandated by both internal R&D best practices and regulatory guidance, ensures a comprehensive preclinical data package.[4][5][6]
Caption: High-level workflow for Cmpd-X efficacy testing.
Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.
Step-by-Step Methodology:
-
Cell Seeding: Seed a sensitive cell line (e.g., MDA-MB-231 from our hypothetical data) in a white-walled 96-well plate at 8,000 cells/well in 80 µL of medium. Incubate for 24 hours.
-
Treatment: Add 20 µL of Cmpd-X at concentrations corresponding to 1x, 2x, and 5x the IC50 value. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).
-
Incubation: Incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak caspase activity.
-
Assay Reagent: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Lysis & Signal Generation: Add 100 µL of the reagent to each well. Mix gently on a plate shaker for 1 minute.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation: Example Caspase-3/7 Activation
| Treatment | Time (hr) | Luminescence (RLU) [Hypothetical] | Fold Change vs. Vehicle |
| Vehicle (0.5% DMSO) | 24 | 15,000 | 1.0 |
| Cmpd-X (1x IC50) | 24 | 60,000 | 4.0 |
| Cmpd-X (2x IC50) | 24 | 125,000 | 8.3 |
| Staurosporine (1 µM) | 24 | 150,000 | 10.0 |
Section 3: In Vivo Efficacy Assessment
Positive in vitro data on a specific mechanism provides the justification for moving into more complex and resource-intensive in vivo models.[7][8] This stage is crucial for understanding how the compound behaves in a whole biological system.[9][10]
Prerequisite: MTD and Pharmacokinetic (PK) Studies
Before an efficacy study, a Maximum Tolerated Dose (MTD) study must be performed in the selected animal model (e.g., immunodeficient mice) to determine the highest dose that can be administered without causing unacceptable toxicity.[11] Concurrently, a PK study is run to understand the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which informs the dosing regimen (e.g., once daily, twice daily).[11][12]
Protocol: Xenograft Tumor Model
This model involves implanting human cancer cells into immunodeficient mice to grow a tumor, which can then be treated with the test compound.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million MDA-MB-231 cells (suspended in Matrigel) into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group). This is a critical step to reduce bias.[13][14]
-
Group 1: Vehicle Control (e.g., saline + 5% Solutol)
-
Group 2: Cmpd-X, Low Dose (e.g., 10 mg/kg)
-
Group 3: Cmpd-X, High Dose (e.g., 30 mg/kg, based on MTD)
-
Group 4: Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel)
-
-
Treatment Administration: Administer the treatments via the determined route (e.g., intraperitoneal injection) and schedule (e.g., once daily) for 21 days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise the tumors, weigh them, and collect tissue for biomarker analysis (e.g., immunohistochemistry for apoptotic markers like cleaved caspase-3).
In Vivo Experimental Design Diagram
Caption: Workflow for a subcutaneous xenograft efficacy study.
Section 4: Data Analysis and Statistical Integrity
-
In Vitro Data (IC50, etc.): Data should be presented as mean ± standard deviation (SD) from at least three independent experiments. IC50 values are calculated using non-linear regression (log(inhibitor) vs. normalized response).
-
In Vivo Data (Tumor Growth): Tumor growth inhibition (TGI) is a key endpoint. It is calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group. Statistical significance between groups is typically assessed using a one-way or two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is generally considered significant.[16]
Conclusion
This document outlines a rigorous, phased approach to evaluating the efficacy of this compound (Cmpd-X) as a potential anticancer agent. By progressing from broad in vitro screening to mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. Each step is designed to answer a specific question, and the causality is clear: cytotoxicity justifies mechanistic inquiry, and a compelling mechanism justifies the use of animal models. This self-validating system ensures that only the most promising candidates advance, optimizing the path from the laboratory to potential clinical application.
References
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ResearchGate. (2020). Evaluation of Ethylated Phenylcarbamoylazinane‐1,2,4‐Triazole Amides Derivatives as 15‐Lipoxygenase Inhibitors Together with Cytotoxic, ADME and Molecular Modeling Studies. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]
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era-net neuron. (n.d.). Practical issues in preclinical data analysis Martin C. Michel. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine Derivatives
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] This heterocyclic motif, characterized by its stability, polarity, and capacity for hydrogen bonding, acts as a potent pharmacophore that can interact with high affinity to a diverse range of biological targets.[1][3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][4]
In the realm of oncology, 1,2,4-triazole derivatives have shown significant promise by modulating key pathways involved in cancer progression. Their mechanisms of action often involve the inhibition of critical enzymes like protein kinases, interference with DNA replication, induction of programmed cell death (apoptosis), and modulation of the cell cycle.[4][5] Several successful anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole, feature the 1,2,4-triazole core, underscoring its therapeutic relevance.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the biological activity of novel 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine derivatives. We present a suite of validated protocols, from initial cytotoxicity screening to more detailed mechanistic assays, designed to elucidate the cellular effects of these compounds. The focus is not merely on the procedural steps but on the underlying principles and the logical flow of experimentation required for a robust preclinical evaluation.
Part 1: Foundational Assays for Cytotoxicity Assessment
The initial step in characterizing a novel compound library is to assess general cytotoxicity. This determines the concentration range over which the compounds exert a biological effect, identifying hit compounds and establishing the critical IC₅₀ (half-maximal inhibitory concentration) value. Two complementary assays are recommended to distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.
MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The quantity of formazan is directly proportional to the number of metabolically active cells.
-
Why MTT? It is a high-throughput, cost-effective, and well-established preliminary assay for screening large numbers of compounds. It provides a rapid assessment of a compound's effect on overall cell population health.
-
Seeding Density is Critical: The optimal cell seeding density is crucial for accurate results and must be determined empirically for each cell line.[7] Too few cells will yield a low signal, while too many can lead to nutrient depletion and contact inhibition, altering metabolic rates irrespective of the compound's effect.[7] The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.[7]
-
Serum-Free Incubation: The final incubation with MTT reagent should ideally be in serum-free media, as components in serum can interfere with the reduction of MTT and the solubilization of formazan.[6]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well for adherent lines like MCF-7 or HCT116) in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Why LDH? This assay is an excellent orthogonal method to the MTT assay. While MTT measures a loss of metabolic function, LDH directly measures cell death associated with membrane damage.[11] Comparing results from both assays can help differentiate between cytostatic and cytotoxic effects.
-
Controls are Key: The inclusion of a "maximum LDH release" control (cells lysed with a detergent) is essential for data normalization. This represents 100% cytotoxicity and allows for accurate calculation of the percentage of cytotoxicity for each treatment condition.
Caption: Workflow for initial cytotoxicity screening.
Data Presentation: Cytotoxicity Profile
Summarize the quantitative data in a clear, structured table to allow for easy comparison of the compound's effects as measured by both assays.
| Derivative ID | Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| Control | 0 (Vehicle) | 100 ± 4.2 | 3.1 ± 1.5 |
| EMTA-01 | 1 | 91.5 ± 5.1 | 8.9 ± 2.2 |
| 10 | 52.3 ± 3.8 | 45.8 ± 4.1 | |
| 25 | 24.1 ± 2.9 | 72.4 ± 5.3 | |
| 50 | 8.9 ± 1.5 | 89.6 ± 3.7 | |
| EMTA-02 | 1 | 98.2 ± 4.5 | 4.5 ± 1.8 |
| 10 | 85.7 ± 5.3 | 15.2 ± 2.9 | |
| 25 | 60.1 ± 4.1 | 38.7 ± 4.0 | |
| 50 | 45.3 ± 3.5 | 53.1 ± 4.8 |
Part 2: Mechanistic Assays for Apoptosis Induction
Once a compound demonstrates cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4]
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is the gold standard for detecting apoptosis. It relies on two key cellular changes:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[12]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells, where it stains the nucleus red.[12]
This dual-staining approach allows for the differentiation of four cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the triazole derivatives at concentrations around their IC₅₀ values for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[13] Centrifuge the collected cell suspension.
-
Washing: Wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry. Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls to set up proper compensation and gating.[14]
The data is typically presented as a dot plot with quadrants representing the different cell populations. Bar graphs are then used to quantify the percentage of cells in each quadrant, particularly focusing on the early and late apoptotic populations.
Caspase-Glo® 3/7 Assay
To confirm that the observed apoptosis is caspase-mediated, a direct measurement of executioner caspase activity is essential. Caspases-3 and -7 are key proteases that execute the final stages of apoptosis.[15] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify their combined activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with compounds as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions (e.g., Promega Corporation).[17][18]
-
Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17]
-
Incubation: Mix gently on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.[17]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light unit (RLU) values to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Caption: Key events in apoptosis and corresponding assays.
Part 3: Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (G1, S, or G2/M phase). Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is a robust method to analyze the cell cycle distribution of a cell population.[19]
Propidium Iodide Staining for DNA Content
This technique requires fixing and permeabilizing the cells to allow PI to enter and bind stoichiometrically to the cellular DNA. The intensity of the PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as DNA is being replicated.
-
G2/M phase: Doubled (4N) DNA content.
-
Why Fixation? Ethanol fixation is crucial as it dehydrates and permeabilizes the cells, allowing the PI dye to access the nuclear DNA.
-
Why RNase? PI can also bind to double-stranded RNA. Therefore, treating the cells with RNase is a critical step to ensure that the fluorescence signal comes exclusively from DNA, preventing inaccurate cell cycle profiles.
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates with the triazole derivatives as previously described.
-
Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is visualized as a histogram of cell count versus fluorescence intensity.[6]
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |
| EMTA-01 (10 µM) | 35.8 ± 2.8 | 25.1 ± 2.2 | 39.1 ± 3.4 |
| EMTA-02 (25 µM) | 58.9 ± 4.0 | 32.6 ± 3.1 | 8.5 ± 1.5 |
Part 4: Target-Specific Mechanistic Assays
The 1,2,4-triazole scaffold is a known inhibitor of various protein kinases, which are key regulators of cell proliferation and survival.[1][3] If initial assays suggest a potent antiproliferative effect, a direct kinase activity assay can provide crucial mechanistic insight.
Cell-Based Kinase Activity Assay
Cell-based kinase assays measure the activity of a specific kinase within the cellular environment. These assays often involve cells engineered to express a reporter system (e.g., luciferase) linked to a transcription factor downstream of the kinase of interest.[20] Alternatively, they can quantify the phosphorylation of a specific substrate using phospho-specific antibodies in an ELISA-like format.[21]
-
Cell Seeding: Plate a reporter cell line specific to the kinase of interest (e.g., a STAT3-luciferase reporter line) in a 96-well plate.
-
Compound Treatment: Treat the cells with the triazole derivatives for a short period (e.g., 6-24 hours).
-
Stimulation: If required, stimulate the signaling pathway with an appropriate agonist to activate the kinase.
-
Lysis and Signal Detection: Lyse the cells and add the detection reagents (e.g., luciferin for a luciferase reporter).
-
Measurement: Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: A decrease in signal relative to the stimulated control indicates inhibition of the kinase pathway.
Conclusion and Forward Path
This guide outlines a logical and robust workflow for the initial cellular characterization of novel this compound derivatives. By systematically assessing cytotoxicity, investigating the induction of apoptosis, analyzing effects on the cell cycle, and probing potential kinase targets, researchers can efficiently identify promising lead compounds. The data generated from these assays forms the critical foundation for further preclinical development, including more complex mechanistic studies, in vivo efficacy models, and ADME/Tox profiling. The versatility and proven track record of the 1,2,4-triazole scaffold suggest that a systematic approach to its evaluation will continue to yield novel therapeutic candidates.[2]
References
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
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(PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. (2018). ResearchGate. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
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Optimization and application of MTT assay in determining density of suspension cells. (2020). PubMed. [Link]
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Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. (2018). Helix. [Link]
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Analysis of cell cycle by flow cytometry. (n.d.). PubMed. [Link]
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Determination of Caspase Activation by Western Blot. (2021). PubMed. [Link]
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Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. (2023). NIH. [Link]
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Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (2019). PMC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
Welcome to the dedicated technical support guide for the synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important heterocyclic scaffold. As a molecule of interest in various research and development programs, its efficient and reliable synthesis is paramount.
This guide moves beyond simple procedural lists. It is structured as a problem-solving resource, combining a detailed troubleshooting guide with a comprehensive FAQ section. We will delve into the causality behind experimental choices, address common points of failure, and provide validated protocols to ensure the integrity and reproducibility of your work.
I. Overview of the Primary Synthetic Pathway
The most common and logical approach to constructing the this compound core involves the cyclization of a suitably substituted aminoguanidine derivative. The key fragments are methylhydrazine (providing the N1-methyl group and N2), cyanamide (providing the C3-amine and N4), and a propionyl group source (providing C5 and the ethyl substituent). The general transformation is outlined below.
Caption: Troubleshooting workflow for diagnosing low product yield.
Causality Deep Dive:
-
Starting Material Integrity: Methylhydrazine is a potent reducing agent and can be oxidized by air. Cyanamide can dimerize to dicyandiamide, which will not react correctly. Impurities in these starting materials are a common cause of low yields and side product formation. [1]* Cyclization Conditions: The key cyclization-dehydration step requires careful temperature control. Insufficient heat leads to incomplete conversion, leaving the acylaminoguanidine intermediate. [2]Conversely, excessive heat can lead to decomposition, especially if reaction times are prolonged. The acidity of the medium is critical; the cyclization rate for free base guanyl hydrazides is often significantly higher than for their salt forms. [2]
Q2: My NMR spectrum is complex, suggesting a mixture of isomers. How do I control the regioselectivity of methylation?
A2: This is the most critical challenge for this specific target. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can potentially be methylated. Your target is the 1-methyl isomer. The isomeric outcome depends entirely on the synthetic strategy.
Strategy 1: Pre-methylation (Recommended) The most reliable method is to start with methylhydrazine . This ensures the methyl group is incorporated at the N1 position from the outset, preventing the formation of N2 or N4 methylated isomers. The subsequent cyclization locks in this regiochemistry.
Strategy 2: Post-methylation (Not Recommended for this Target) If you were to synthesize 5-ethyl-1H-1,2,4-triazol-3-amine first and then attempt methylation (e.g., with methyl iodide), you would almost certainly get a mixture of products.
Caption: Comparison of synthetic strategies for controlling N-methylation.
Alkylation of an existing triazole ring is often difficult to control and can yield different isomers based on conditions (solvent, base, temperature) and the electronic nature of the substituents. [3][4]Therefore, building the methylated ring from an already methylated starting material like methylhydrazine is the superior approach for this target.
Q3: I'm struggling with the purification of the final compound. What are the recommended methods?
A3: The high polarity of the 3-amino-1,2,4-triazole core can make purification challenging.
| Method | Protocol Details & Troubleshooting |
| Column Chromatography | Stationary Phase: Silica gel is standard. If your compound is very polar and streaks, consider using neutral alumina or C18 reverse-phase silica. Mobile Phase: A gradient of Dichloromethane (DCM) to Methanol (MeOH) is a good starting point (e.g., 100% DCM -> 95:5 DCM:MeOH). To reduce tailing of the basic amine, add a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. [1] |
| Crystallization | If the product is a solid, this is often the best method for achieving high purity. Solvent Screening: Test solubility in various solvents (hot and cold). Good candidates are often alcohols (Isopropanol, Ethanol), esters (Ethyl Acetate), or solvent/anti-solvent pairs (e.g., dissolving in hot MeOH and adding Diethyl Ether until cloudy). |
| Acid/Base Workup | The basicity of the amino group and triazole nitrogens can be exploited. During aqueous workup, you can wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract basic impurities. Caution: Your product may also be extracted into the aqueous layer. Conversely, washing with a basic solution (e.g., sat. NaHCO₃) can remove acidic impurities. |
III. Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the triazole ring formation from an acylaminoguanidine intermediate?
A: The reaction proceeds via a condensation-cyclization-dehydration sequence.
-
Nucleophilic Attack: The terminal hydrazine nitrogen of the N-methyl-N'-propionyl-aminoguanidine intermediate attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Proton Transfer: A series of proton transfers occurs, positioning a hydroxyl group to be eliminated.
-
Dehydration: Under thermal or acid/base-catalyzed conditions, a molecule of water is eliminated, leading to the formation of the aromatic 1,2,4-triazole ring.
This type of cyclization is a classic method for forming the 1,2,4-triazole heterocycle. [5][6] Q: Are there any specific safety considerations when working with the reagents for this synthesis?
A: Yes, several reagents require careful handling.
-
Methylhydrazine: This is a highly toxic, flammable, and corrosive substance. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Cyanamide: This compound is toxic and can cause skin irritation. It should be handled with care in a fume hood.
-
Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) are potent sensitizers. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Q: Can I use propionic acid directly, or do I need to activate it first?
A: Direct condensation of a carboxylic acid with an aminoguanidine derivative typically requires high temperatures and can be low-yielding. [7]It is highly recommended to use an activated form of propionic acid to form the initial acyl intermediate under milder conditions.
Recommended Activated Forms:
-
Propionyl Chloride or Propionic Anhydride: Highly reactive, often providing good yields. The reaction will generate HCl or propionic acid as a byproduct, which may need to be neutralized with a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Propionic Acid + Coupling Agent: Using standard peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can efficiently generate the necessary amide bond under mild conditions. [5]
IV. Detailed Experimental Protocol (Example)
This protocol is a representative example based on established methods for 1,3,5-trisubstituted 1,2,4-triazoles and should be optimized for your specific laboratory conditions. [5] Step 1: Formation of 1-methyl-2-(propanoyl)hydrazine-1-carboximidamide (Acylaminoguanidine Intermediate)
-
To a solution of an aminoguanidinium salt (e.g., aminoguanidinium chloride, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a suitable aprotic solvent (e.g., DMF or MeCN) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
This intermediate is often not isolated and is carried forward directly into the next step.
Step 2: Cyclization to this compound
-
To the reaction mixture from Step 1, add acetic acid (catalytic to 1.0 eq).
-
Heat the reaction mixture to 120-140 °C and maintain for 8-16 hours. The reaction should be equipped with a reflux condenser.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Perform an aqueous workup: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a DCM:MeOH gradient (with 0.5% triethylamine) to afford the title compound.
V. References
-
MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]
-
National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Some 5-Substituted-1,2,4-triazole-3-thiones, Containing Thiourea, Arylidenamino and Morphlin-4-yl methyl Fragments. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of aminoguanidine and the carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]
-
Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole. Retrieved from
-
ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]
-
ACS Publications. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]
-
ScienceDirect. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of action of aminoguanidine as a carbonyl and.... Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Fused Bicyclic-[8][9][10]Triazoles from Amino Acids. Retrieved from [Link]
-
MDPI. (n.d.). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Retrieved from [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Retrieved from [Link]
-
MDPI. (n.d.). Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Retrieved from [Link]
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Troubleshooting low bioactivity of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine analogs
Welcome to the technical support guide for researchers working with analogs of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine. This resource is designed to help you troubleshoot and resolve common issues related to unexpectedly low or inconsistent bioactivity in your experimental assays. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] However, modifications to the core structure can introduce complexities that impact a compound's behavior. This guide provides a logical, step-by-step framework to diagnose and solve these challenges.
Introduction: The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique physicochemical properties, such as its dipole character, capacity for hydrogen bonding, metabolic stability, and rigidity, make it an excellent pharmacophore for interacting with biological targets.[1][3] Analogs of this scaffold are of great interest in drug discovery.[4][5] When a newly synthesized analog exhibits lower-than-expected activity, a systematic investigation is required to determine if the issue lies with the compound's integrity, its interaction with the assay environment, or its intrinsic structural properties.
Frequently Asked Questions & Troubleshooting Guides
This guide is structured as a series of questions that mimic a standard troubleshooting workflow. Start with Section 1 and proceed logically.
Section 1: Compound Integrity Verification
The first and most critical step in troubleshooting is to confirm that the compound you are testing is pure and structurally correct. An uncharacterized or impure sample is the most common source of unreliable bioactivity data.[6]
Question: I've synthesized a new analog, but it's showing no activity. How can I be sure the compound itself is not the problem?
Answer: You must first rigorously verify the identity, purity, and quantity of your test compound. Assuming a compound is correct post-synthesis without analytical validation is a critical error.
Expert Insight: Impurities can have multiple confounding effects. They can be cytotoxic, interfering with cell-based assays, or they might possess their own biological activity that masks the true result of your target molecule. In some cases, the impurity might even be the active species, leading to false positives.
Workflow: Compound Quality Control
Caption: Initial troubleshooting workflow for low bioactivity.
Recommended Analytical Techniques
| Technique | Purpose | Minimum Acceptance Criteria |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm molecular weight and assess purity. | Purity >95%; observed mass matches theoretical mass (± 0.1 Da). |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Confirm chemical structure and identify impurities. | Spectrum consistent with proposed structure; no significant unassigned peaks. |
| HRMS (High-Resolution Mass Spectrometry) | Provide an exact mass to confirm elemental composition. | Observed mass within 5 ppm of theoretical mass. |
| qNMR (Quantitative NMR) or LC-UV with Standard | Accurately determine compound concentration in solution. | Concentration verified to be within 10% of expected value. |
Section 2: Physicochemical & Environmental Factors
Even a pure, structurally correct compound can appear inactive if it doesn't reach its biological target in a sufficient concentration. The physicochemical properties of your analog dictate its behavior in aqueous assay media.[7]
Question: My compound is confirmed to be >98% pure, but the activity is still low and varies between experiments. What's next?
Answer: The next step is to investigate your compound's solubility and stability under the precise conditions of your bioassay. 1,2,4-triazole derivatives can have a wide range of polarities, and modifications can drastically alter properties like water solubility.[3][8]
Expert Insight: A compound that precipitates out of your assay buffer cannot engage its target. Similarly, a compound that rapidly degrades in the media will result in a lower effective concentration over the incubation period, leading to an underestimation of its true potency.
A. Solubility Assessment
Why it matters: Poor aqueous solubility is a primary cause of low bioavailability and in vitro activity.[9] If a compound's concentration in the assay exceeds its solubility limit, it will precipitate, making the true concentration at the target unknown and variable.
Protocol: Kinetic Solubility Assessment using Nephelometry
-
Prepare Stock Solution: Create a high-concentration stock of your compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.
-
Addition of Aqueous Buffer: Rapidly add your primary assay buffer (e.g., PBS, DMEM) to all wells to achieve the final desired assay concentrations and a consistent final DMSO concentration (typically ≤1%).
-
Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at ~620 nm. The point at which light scattering significantly increases above background indicates the onset of precipitation and defines the kinetic solubility limit.
B. Stability Assessment
Why it matters: Your compound could be chemically unstable in the assay medium (e.g., due to pH, presence of enzymes in serum). Degradation reduces the concentration of the active compound over time.
Protocol: Compound Stability in Assay Media via LC-MS
-
Incubation Setup: Spike your compound into the complete assay medium (including any cells, serum, etc.) at a relevant concentration (e.g., 10 µM). Prepare a parallel sample in a stable solvent like 50:50 acetonitrile:water as a T=0 control.
-
Time Points: Incubate the assay medium sample under standard assay conditions (e.g., 37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium.
-
Sample Preparation: Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. A significant decrease in the parent peak area over time indicates instability.
Physicochemical Troubleshooting Logic
Caption: Decision tree for physicochemical troubleshooting.
Section 3: Bioassay Performance & Compound Interference
If your compound is pure, soluble, and stable, the issue may lie within the bioassay itself. Cell-based and biochemical assays can be prone to artifacts, and the specific properties of your compound might cause interference.[10][11]
Question: My compound is clean, soluble, and stable, yet the results are still poor. Could the assay be the problem?
Answer: Absolutely. It is crucial to validate that your compound is not interfering with the assay's detection method and that the assay conditions are appropriate.[12][13]
Expert Insight: Many common assay readouts (e.g., fluorescence, luminescence) can be quenched or enhanced by small molecules. Compounds can also be cytotoxic at high concentrations, which can be misinterpreted as target-specific inhibition in a cell proliferation assay.
A. Assay Interference Check
Why it matters: Your compound might absorb light at the excitation or emission wavelengths of a fluorescent assay (quenching) or have intrinsic fluorescence, leading to false negatives or false positives. Similarly, it could inhibit the reporter enzyme (e.g., Luciferase, HRP) in a luminescence or colorimetric assay.
Protocol: Counter-Screen for Assay Interference
-
Run a "No Target" Control: Set up your assay as usual, but omit the biological target (e.g., no cells, no primary enzyme).
-
Add Compound: Add your compound across its full concentration range.
-
Add Signal Generator: Add the detection reagents that produce the final signal (e.g., add ATP for a luciferase-based assay, add the fluorescent substrate for a fluorescence assay).
-
Measure Signal: Read the plate. Any dose-dependent change in the signal in the absence of the biological target indicates direct interference with the assay chemistry or detection method.
B. Cytotoxicity Assessment
Why it matters: In cell-based assays, if your compound is cytotoxic at the concentrations tested, it can mimic a desired anti-proliferative effect or cause non-specific inhibition of cellular processes. This toxicity can be unrelated to the intended target.[6]
Protocol: Standard Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed your cells in a 96-well plate at the same density used in your primary bioassay.
-
Compound Treatment: Treat the cells with a full dose-response curve of your compound. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the same duration as your primary assay.
-
Viability Measurement: Add a viability reagent (like CellTiter-Glo®, which measures ATP levels) according to the manufacturer's instructions.
-
Data Analysis: Plot the viability signal against compound concentration. If the IC₅₀ for cytotoxicity is close to or lower than the observed EC₅₀/IC₅₀ in your primary assay, the "activity" is likely due to general toxicity.
Key Bioassay Parameters to Validate
| Parameter | Common Pitfall | Troubleshooting Action |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes.[10] | Use cells within a defined low-passage range for all experiments. |
| Serum Concentration | High protein binding in serum reduces the free concentration of your compound. | Test activity in low-serum or serum-free media to assess the impact of protein binding. |
| DMSO Concentration | High DMSO concentrations (>1%) can be toxic or affect enzyme activity. | Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. |
| Plate Type | Compounds can adsorb to plastic surfaces, reducing the effective concentration.[11] | Test low-binding plates; ensure the plate color (e.g., black for fluorescence) is appropriate for the assay. |
Section 4: Structure-Activity Relationship (SAR) Considerations
If you have ruled out issues with compound integrity and assay performance, it is time to consider that the specific structural modifications made to the parent scaffold have resulted in a genuine loss of biological activity.
Question: I've validated my compound and my assay. Is it possible my new analog is simply inactive?
Answer: Yes, this is a common outcome in drug discovery. The modifications you introduced, while synthetically logical, may have disrupted a key interaction with the biological target.
Expert Insight: The 1,2,4-triazole scaffold often participates in specific binding interactions. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H can be a hydrogen bond donor.[1][8] The substituents at each position dictate the molecule's shape, electronics, and how it is presented to the target's binding pocket.
Key Pharmacophore Features of the 1,2,4-Triazole Core
Caption: Key hydrogen bonding features of the 1,2,4-triazole scaffold.
Possible Reasons for Lost Activity Due to Structural Modification:
-
Steric Hindrance: The new substituent may be too large to fit into the target's binding site, physically preventing the core from making its necessary interactions.
-
Loss of Key Interaction: The modification may have removed a critical functional group (e.g., a hydrogen bond donor/acceptor) that was essential for binding affinity.
-
Altered Electronics: Changing substituents can alter the electron density of the triazole ring, which may be crucial for certain interactions like π-π stacking or cation-π interactions.[5][7]
-
Conformational Restriction: The new group might lock the molecule into a conformation that is unfavorable for binding.
Path Forward: At this stage, the problem is no longer one of troubleshooting but of rational drug design.[14] Consider synthesizing a new set of analogs with systematic, conservative changes to probe the SAR. For example, if you added a large hydrophobic group that killed activity, try a smaller hydrophobic group or a polar group of the same size to understand the requirements of that specific position.
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]
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Heterocyclic Compounds: A Study of its Biological Activity. (2024). ResearchGate. [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). ProQuest. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). pharma.vn.ua. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Bioactive Compounds. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed Central. [Link]
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The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
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Editorial: Emerging heterocycles as bioactive compounds. (2023). PubMed Central. [Link]
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Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PLOS ONE. [Link]
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Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2010). Ibn AL-Haitham Journal For Pure and Applied Science. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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Bioassay Techniques for Drug Development. (2001). ResearchGate. [Link]
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Paving the way for small-molecule drug discovery. (2022). PubMed Central. [Link]
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A Lack of Bioactive Predictability for Marker Compounds Commonly Used for Herbal Medicine Standardization. (2016). ResearchGate. [Link]
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Triazole analogues as potential pharmacological agents: a brief review. (2020). PubMed Central. [Link]
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Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). PubMed Central. [Link]
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Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. [Link]
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Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. [Link]
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Special Issue: Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application. (n.d.). MDPI. [Link]
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1,2,4-Triazolo[1,5-a][4][5][8]triazines (5-Azapurines): Synthesis and Biological Activity. (2002). ResearchGate. [Link]
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Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. (n.d.). MDPI. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Science. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]
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1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]
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Design of experiment for extraction optimization and antioxidant assay studies of biologically active compounds of propolis. (2021). Taylor & Francis Online. [Link]
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Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. (2023). MDPI. [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). Arkivoc. [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. [Link]
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Technical Support Center: Enhancing the Selectivity of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine Derivatives
Introduction
Welcome to the technical support guide for researchers working with 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine and its derivatives. This scaffold represents a privileged structure in medicinal chemistry, with the 1,2,4-triazole core offering metabolic stability and versatile binding interactions through its nitrogen atoms, which can act as hydrogen bond donors or acceptors.[1] However, the journey from a potent lead compound to a selective clinical candidate is often challenged by off-target activities and suboptimal pharmacokinetic profiles.
This guide is structured to address the specific, practical issues you may encounter during your optimization campaigns. We will move beyond simple protocols to explain the underlying medicinal chemistry principles, empowering you to make rational, data-driven decisions to enhance the selectivity of your compounds.
Core Scaffold Analysis: Points of Modification
Understanding the key modification points on the this compound core is fundamental to designing a successful optimization strategy. Each position offers a unique opportunity to influence potency, selectivity, and pharmacokinetic properties.
Caption: Core scaffold with key positions for chemical modification.
Troubleshooting Guide
This section addresses common experimental hurdles in a question-and-answer format.
Issue 1: My lead compound is potent but highly promiscuous, showing significant off-target kinase activity.
Question: My derivative (IC₅₀ = 50 nM on Target A) inhibits several related kinases (e.g., Target B, C, D) in the 100-500 nM range. How can I systematically improve its selectivity profile?
Root Cause Analysis: Kinase inhibitor promiscuity often stems from the highly conserved nature of the ATP-binding pocket across the kinome.[2] Your compound is likely targeting common features, such as the hinge region, without exploiting the subtle differences in the surrounding pocket topology. Off-target effects can lead to toxicity and complicate the interpretation of in vivo results.[3][4][5][6]
Strategic Solutions:
-
Exploit the "Gatekeeper" Residue: This is a critical first step. The gatekeeper residue controls access to a hydrophobic back pocket.[2]
-
If your target has a small gatekeeper (e.g., Gly, Ala, Thr): Introduce a bulky substituent, often via the C3-amine or by modifying the C5-ethyl group. This creates a steric clash with off-targets that have larger gatekeeper residues (e.g., Met, Phe, Leu), preventing binding.[2]
-
If your target has a large gatekeeper: Your strategy should focus on other unique features, as bulky modifications will likely abrogate on-target activity.
-
-
Conformational Restriction at C5: The flexible ethyl group can adapt to multiple hydrophobic pockets. Replacing it with a rigid structure can enhance selectivity.
-
Rationale: A rigid group like a cyclopropyl or cyclobutyl ring reduces the entropic penalty of binding and forces a specific conformation. This precise shape may fit optimally in your primary target but poorly in the slightly different pockets of off-target kinases.
-
Example: Changing a C5-ethyl to a C5-cyclopropyl group can introduce a specific vector that may be favorable in one active site but cause a steric clash in another.
-
-
Structure-Based Design via C3-Amine: Use the C3-amine as an anchor to build out towards less conserved regions of the active site.
-
Workflow:
-
Obtain or model a crystal structure of your lead compound bound to the target kinase.
-
Identify nearby amino acid residues that differ between your primary target and key off-targets.
-
Synthesize small, targeted modifications on the C3-amine designed to form specific interactions (H-bonds, salt bridges, halogen bonds) with these unique residues.
-
-
Caption: Decision workflow for addressing kinase promiscuity.
Issue 2: My compound has good in vitro selectivity but poor in vivo efficacy due to rapid metabolism.
Question: My derivative shows a 50-fold selectivity for its target in biochemical assays, but in animal models, it requires high doses and shows a short half-life. Microsomal stability assays confirm rapid clearance. What should I do?
Root Cause Analysis: Heterocyclic compounds, including triazoles, are susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes.[7] Common sites of metabolism ("soft spots") on your scaffold include the C5-ethyl group (ω and ω-1 oxidation) and potentially the N1-methyl group. This rapid clearance reduces the compound's exposure at the target site, leading to poor efficacy.
Strategic Solutions:
-
Metabolite Identification: The first and most critical step is to identify where the metabolism is occurring.
-
Protocol: Incubate your compound with human and rodent liver microsomes. Analyze the resulting mixture by LC-MS/MS to identify the masses of metabolites. The mass shift will indicate the type of modification (e.g., +16 Da suggests oxidation).
-
-
Blocking Metabolic "Soft Spots": Once identified, you must modify these positions to prevent enzymatic attack.
-
Deuteration: Replacing hydrogens with deuterium at a metabolic soft spot can slow the rate of metabolism due to the kinetic isotope effect. This is a subtle change that is unlikely to affect binding affinity.
-
Fluorination: Introduction of fluorine atoms at or near the site of oxidation can effectively block metabolism.[7] For example, modifying the C5-ethyl group to a 2,2-difluoroethyl or a trifluoroethyl group can dramatically improve metabolic stability.
-
Ring Substitution: If the triazole ring itself is being targeted, adding another nitrogen to form a tetrazole or replacing it with another bioisostere can alter the electronic properties and reduce metabolic susceptibility.[7]
-
Data Summary Table: Example Metabolic Stability Optimization
| Compound | Modification (at C5-Ethyl position) | Half-life (t½) in HLM (min) | In Vivo Efficacy (Tumor Growth Inhibition %) |
| Lead-01 | -CH₂CH₃ | 8 | 15% @ 50 mg/kg |
| Mod-03a | -CD₂CD₃ (Deuterated) | 25 | 40% @ 50 mg/kg |
| Mod-03b | -CH₂CF₃ (Fluorinated) | >120 | 75% @ 50 mg/kg |
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of your test compound in DMSO.
-
Prepare a 10 mM NADPH stock solution in buffer.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 1 mg/mL in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsome solution to 37°C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k .
-
Frequently Asked Questions (FAQs)
Q1: I am observing toxicity in cell-based assays that doesn't correlate with my on-target potency. Could this be an off-target issue?
A: Absolutely. Unexplained cytotoxicity is a classic indicator of off-target effects.[4] The cellular phenotype may be caused by inhibition of a kinase essential for cell viability or another unrelated protein. We recommend performing a broad-panel kinase screen (e.g., a 400+ kinase panel) at a high concentration (e.g., 1-10 µM) of your compound. This will provide a comprehensive map of its off-target interactions and help you identify the problematic kinase(s) to guide your next round of chemical modifications.
Q2: How do I balance improving selectivity with maintaining good physicochemical properties for oral bioavailability?
A: This is a central challenge in medicinal chemistry. As you add bulky or greasy groups to enhance selectivity, you often increase lipophilicity (LogP) and molecular weight, which can harm solubility and permeability.[8][9] The key is to employ "property-based design." For every modification you make, calculate the projected changes in properties like cLogP, topological polar surface area (TPSA), and the number of rotatable bonds. Aim for "Lipophilic Efficiency" (LipE = pIC₅₀ - LogP) as a guiding metric. For example, adding a pyridine ring to the C3-amine can form a key hydrogen bond while the basic nitrogen improves aqueous solubility, a more efficient modification than simply adding a phenyl ring.
Q3: Can I use the 1,2,4-triazole core itself to improve selectivity?
A: Yes, the triazole core is not just a passive scaffold. The nitrogen atoms play a crucial role in binding, often to the hinge region of kinases.[1] You can modulate the pKa and hydrogen bonding capacity of the ring system. For example, substituting the N1-methyl group with an electron-withdrawing group could subtly alter the hydrogen-bonding geometry of the other ring nitrogens. This small change might be enough to disrupt binding to off-targets while being tolerated by your primary target, effectively "tuning" the core for better selectivity.
References
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Cell-Based Bioactivity Assay for 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated biological lead is paved with rigorous and meticulous experimental validation. This guide provides an in-depth, experience-driven comparison of methodologies for validating the bioactivity of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, a novel small molecule with therapeutic potential. While the specific biological target of this compound is yet to be fully elucidated, its 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[1][2][3] This guide will, therefore, focus on the validation of a cell-based assay designed to assess its antiproliferative activity, a common primary screen for potential oncology therapeutics.
The principles and methodologies detailed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), particularly the Q2(R1) guidance on the validation of analytical procedures.[4][5][6][7] Our objective is to not only present a protocol but to instill a deep understanding of the causality behind each experimental choice, ensuring a self-validating and trustworthy system.
The Rationale for a Cell-Based Assay Approach
For a novel compound like this compound, a cell-based assay provides a biologically relevant system to assess its overall effect on cellular health and proliferation.[8][9][10][11] Unlike a target-specific biochemical assay, a cell-based approach can reveal broader cytotoxic or cytostatic effects, offering a more holistic initial understanding of the compound's potential. Furthermore, cell-based assays can be readily adapted for high-throughput screening, making them a cost-effective and efficient choice in the early stages of drug discovery.
Experimental Design: A Comparative Look at Two Common Assays
We will compare the validation of two widely used cell-based assays for assessing cell viability and proliferation: the MTT assay and a Real-Time Glow (RT-Glo) luminescence-based assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
RT-Glo Assay: A luminescence-based assay that measures the viability of cells in real-time. This assay uses a pro-substrate that is reduced by viable cells to a substrate for luciferase, generating a light signal that is proportional to the number of viable cells.
The following sections will detail the validation of the MTT assay for this compound, with comparative insights into the advantages of the RT-Glo assay.
The Assay Validation Workflow: A Step-by-Step Guide
The validation of a bioactivity assay is a multi-faceted process designed to ensure that the method is fit for its intended purpose.[12][13] The key parameters to be evaluated are specificity, linearity, accuracy, precision (repeatability and reproducibility), and robustness.[4][14][15]
Caption: A decision tree for selecting and validating a bioactivity assay.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the validation of a cell-based bioactivity assay for this compound. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, researchers can generate reliable and reproducible data that will confidently guide the progression of this compound through the drug discovery pipeline. While the MTT assay is a suitable initial screen, transitioning to a more sensitive and robust method like the RT-Glo assay is recommended for more advanced studies.
The next logical step in the characterization of this compound would be to identify its specific molecular target. This would enable the development and validation of a target-specific biochemical assay, providing a more mechanistic understanding of its mode of action.
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Pyrazolo[5,1-c]t[1][8][16]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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A review for cell-based screening methods in drug discovery. (2021). PMC - NIH. Retrieved January 24, 2026, from [Link]
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A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved January 24, 2026, from [Link]
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Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. (2004). PMC - NIH. Retrieved January 24, 2026, from [Link]
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Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]. (n.d.). PubMed Central - NIH. Retrieved January 24, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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A Practical Guide to Immunoassay Method Validation. (2018). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
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Cell Based Assays Development | Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 24, 2026, from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2023). ResolveMass. Retrieved January 24, 2026, from [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2023). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved January 24, 2026, from [Link]
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Exploratory biomarker testing: to qualify or validate the assay?. (2018). Bioanalysis Zone. Retrieved January 24, 2026, from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). NIH. Retrieved January 24, 2026, from [Link]
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Application of triazoles in the structural modification of natural products. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 24, 2026, from [Link]
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Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. (2023). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 24, 2026, from [Link]
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Exploratory Biomarker Assays: Key Assay Parameters to Evaluate in the Face of Evolving Biomarker Context-of-Use. (2019). Future Science. Retrieved January 24, 2026, from [Link]
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Design, synthesis and bioactivity evaluation of triazole antifungal drugs with phenylthiophene structure. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2017). MDPI. Retrieved January 24, 2026, from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (2024). HHS.gov. Retrieved January 24, 2026, from [Link]
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Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. (2023). ACS Omega. Retrieved January 24, 2026, from [Link]
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Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved January 24, 2026, from [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
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Bioanalytical Method Validation. (2013). FDA. Retrieved January 24, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved January 24, 2026, from [Link]
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Biomarker Assay – how to apply Context-of-use to your assay validation. (n.d.). SlideShare. Retrieved January 24, 2026, from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved January 24, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). LinkedIn. Retrieved January 24, 2026, from [Link]
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ICH Q2 Validation of Analytical Procedures. (2023). YouTube. Retrieved January 24, 2026, from [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved January 24, 2026, from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Biological Specificity of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine as a Kinase Inhibitor
This guide provides an in-depth analysis of the biological specificity of the novel small molecule, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, hereafter referred to as EMTA , a potential anti-cancer agent. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Our preliminary internal screening has identified EMTA as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to inflammatory cytokines and environmental stress, and a high-value target in oncology.[2][3]
The central challenge in developing kinase inhibitors for therapeutic use is achieving selectivity.[4] The human kinome consists of over 500 highly conserved enzymes, and off-target inhibition can lead to unforeseen toxicities or reduced efficacy.[5][] Therefore, a rigorous and multi-faceted approach to characterizing the specificity of a new chemical entity is paramount. This guide will objectively compare the performance of EMTA against well-established benchmarks, providing the supporting experimental frameworks and data necessary for a thorough evaluation by researchers, scientists, and drug development professionals.
Rationale and Selection of Comparator Compounds
To contextualize the biological activity of EMTA, a carefully selected panel of comparator compounds is essential. This panel is designed to benchmark EMTA's performance in terms of on-target potency, selectivity across the kinome, and cellular efficacy.
-
EMTA (Test Compound): The focus of our investigation, a novel 1,2,4-triazole derivative.
-
SB202190 (Selective p38α Inhibitor): A well-characterized and highly selective inhibitor of p38α and p38β MAPK.[7] It serves as our positive control and the "gold standard" for selective inhibition of this target.
-
Staurosporine (Non-Selective Kinase Inhibitor): A potent but notoriously promiscuous kinase inhibitor, targeting a wide range of kinases with high affinity. It serves as a benchmark for a non-selective profile, highlighting the importance of specificity.
-
EMTA-OH (Inactive Structural Analog): A hypothetical, closely related analog of EMTA where the 3-amine group is replaced by a hydroxyl group. This modification is predicted to disrupt the key hydrogen bonding interactions within the kinase ATP-binding pocket, rendering it biologically inert against p38α. This compound serves as a negative control to ensure that the observed biological effects are due to the specific pharmacophore of EMTA and not non-specific properties of the scaffold.
The Target: p38α MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and cytokines.[2][8] Its activation leads to the phosphorylation of numerous downstream substrates, influencing gene expression, cell cycle progression, and apoptosis.[9] Dysregulation of this pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.
Caption: The p38 MAPK signaling cascade and the inhibitory action of EMTA.
Experimental Framework for Specificity Analysis
A tiered approach is employed to build a comprehensive specificity profile for EMTA, moving from biochemical assays to cellular systems.
Biochemical Specificity: Kinase Binding Affinity
The initial and most critical step is to determine the direct binding affinity of EMTA to its intended target and a broad panel of other kinases. This provides a quantitative measure of both potency and selectivity.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the ATP-binding site of a kinase by a test compound.[10][11] A high degree of FRET occurs when both the tracer and a europium-labeled antibody are bound to the kinase. A competitive inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[11]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or A549) to ~80% confluency. Treat cells with the test compounds at a fixed concentration (e.g., 10 µM) or vehicle control for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [12]3. Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [12]5. Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble p38α protein in each sample using a quantitative method like Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble p38α protein remaining relative to the unheated control against the temperature. The rightward shift in the melting curve for a compound-treated sample compared to the vehicle control indicates target stabilization.
Hypothetical Data Summary: CETSA Target Engagement
| Compound (10 µM) | Target Protein | Thermal Shift (ΔTm in °C) | Interpretation |
| EMTA | p38α | + 5.2 | Strong cellular target engagement |
| SB202190 | p38α | + 6.5 | Very strong cellular target engagement |
| Staurosporine | p38α | + 2.1 | Weak/moderate cellular target engagement |
| EMTA-OH | p38α | + 0.2 | No significant target engagement |
Functional Specificity: Cellular Viability
The ultimate test of a compound's biological activity is its effect on cellular function. A cytotoxicity assay measures the compound's ability to reduce the viability or proliferation of cancer cells, providing a functional readout of its on-target and any off-target effects.
Methodology: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. [13]In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [13]The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization. [14]
Caption: Workflow of the MTT Cell Viability Assay.
Experimental Protocol:
-
Cell Seeding: Seed a cancer cell line known to be sensitive to p38 MAPK inhibition (e.g., HCT116) into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight. [14]2. Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C. [14][15]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals. [14]5. Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and determine the EC50 value.
Hypothetical Data Summary: Cellular Viability (HCT116 cells)
| Compound | EC50 (µM) | Interpretation |
| EMTA | 0.5 | Potent cellular activity consistent with on-target inhibition. |
| SB202190 | 1.2 | Cellular activity consistent with on-target p38 inhibition. |
| Staurosporine | 0.01 | Highly potent, likely due to inhibition of multiple essential kinases. |
| EMTA-OH | >50 | No significant cytotoxicity, consistent with lack of target engagement. |
Synthesis and Interpretation of Specificity Data
The collective experimental data provides a robust, multi-dimensional view of EMTA's biological specificity.
Analysis:
The hypothetical data suggests that EMTA is a potent and highly selective inhibitor of p38α MAPK .
-
Biochemical Potency & Selectivity: With an IC50 of 15 nM for p38α and over 100-fold selectivity against other tested kinases, EMTA demonstrates a strong and specific interaction with its intended target in a purified system. Its selectivity score of 0.02 is comparable to the highly selective control, SB202190, and vastly superior to the non-selective Staurosporine. The inactive analog, EMTA-OH, shows no activity, confirming the importance of the 3-amine pharmacophore.
-
Functional Cellular Activity: The potent EC50 of 0.5 µM in the HCT116 cell viability assay demonstrates that the biochemical inhibition of p38α translates into a functional cellular outcome. The potency is consistent with on-target activity, especially when compared to the highly promiscuous Staurosporine, which exhibits much greater, likely off-target-driven, cytotoxicity.
This comprehensive guide outlines a rigorous, field-proven workflow for characterizing the specificity of a novel kinase inhibitor. Based on the integrated analysis of biochemical, target engagement, and cellular viability data, this compound (EMTA) emerges as a promising lead compound. Its profile as a potent and highly selective p38α MAPK inhibitor warrants further investigation in advanced preclinical models. The methodologies described herein provide a robust framework for any drug discovery program aiming to validate and de-risk novel small molecule inhibitors by thoroughly interrogating their biological specificity.
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A Comparative Guide to Substituted 1,2,4-Triazole Amines in Drug Discovery: A Peer-Reviewed Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is paramount. Heterocyclic scaffolds form the bedrock of many approved drugs, and among them, the 1,2,4-triazole nucleus has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This guide provides a critical peer-review-style comparison of substituted 1,2,4-triazole amines with other prominent heterocyclic amine scaffolds, including pyrimidines, imidazoles, thiazoles, and thiadiazoles. By delving into their synthesis, biological performance supported by experimental data, and structure-activity relationships (SAR), this document aims to equip researchers with the insights necessary to make informed decisions in the design and development of next-generation therapeutics.
The Ascendancy of the 1,2,4-Triazole Core: A Privileged Scaffold
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of amides and esters, offering improved metabolic stability and unique electronic properties.[1] This scaffold is a cornerstone in a variety of clinically successful drugs, showcasing its versatility across different therapeutic areas.[2] Notable examples include the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[1][2] The hydrogen bonding capabilities and dipole moment of the triazole ring contribute to its strong interactions with biological targets.
Comparative Analysis of Heterocyclic Amine Scaffolds
The therapeutic value of a scaffold is not absolute but is best understood in comparison to viable alternatives. This section provides a head-to-head comparison of 1,2,4-triazole amines with other key heterocyclic amines commonly employed in drug discovery.
Pyrimidine Amines: The Building Blocks of Life and Medicine
Pyrimidines are fundamental components of nucleic acids and are integral to a vast number of physiological processes.[3] This inherent biocompatibility has made them a popular scaffold in drug design, leading to numerous approved drugs with diverse applications.[4]
-
Similarities to 1,2,4-Triazoles: Both scaffolds are rich in nitrogen atoms, enabling multiple hydrogen bonding interactions. They are both found in a wide array of approved drugs with overlapping therapeutic areas, including anticancer and antimicrobial agents.[5][6]
-
Key Differences and Performance: Pyrimidines, being six-membered rings, offer different steric and electronic properties compared to the five-membered 1,2,4-triazole ring. The choice between these scaffolds often depends on the specific topology of the target's binding site. While both have yielded potent compounds, the planarity and specific arrangement of nitrogen atoms in the 1,2,4-triazole ring can offer unique binding interactions not achievable with a pyrimidine core.
-
Approved Drugs Showcase:
-
Imatinib: A cornerstone in cancer therapy, featuring a prominent pyrimidine ring.
-
Minoxidil: An antihypertensive medication that was later repurposed for hair growth.
-
Imidazole Amines: Versatility in Action
The imidazole ring, another five-membered heterocycle, is a key component of the amino acid histidine and plays a crucial role in many enzymatic reactions.[7] Its derivatives are known for a wide spectrum of pharmacological activities.[8][9]
-
Similarities to 1,2,4-Triazoles: Both are five-membered nitrogen-containing heterocycles capable of acting as hydrogen bond donors and acceptors. They share a broad range of biological activities, including antifungal and anticancer properties.[8][10]
-
Key Differences and Performance: The arrangement of nitrogen atoms in the imidazole ring (1,3-disposition) differs from that of the 1,2,4-triazole (1,2,4-disposition), leading to distinct electronic distributions and dipole moments. This can significantly impact binding affinities and pharmacokinetic properties. For instance, the 1,2,4-triazole moiety is a key feature in many non-steroidal aromatase inhibitors used in breast cancer treatment, where the specific nitrogen atoms coordinate with the heme iron of the enzyme.[11]
-
Approved Drugs Showcase:
Thiazole and Thiadiazole Amines: The Sulfur Advantage
The incorporation of a sulfur atom into the heterocyclic ring, as seen in thiazoles and thiadiazoles, introduces unique physicochemical properties. These scaffolds are present in a variety of natural products and synthetic drugs.[12][13]
-
Similarities to 1,2,4-Triazoles: All are five-membered heterocyclic rings. They share a range of biological activities, including anticancer and antimicrobial effects.[14][15]
-
Key Differences and Performance: The presence of a sulfur atom in thiazoles and thiadiazoles imparts different electronic and lipophilic characteristics compared to the all-nitrogen-containing triazole ring. This can influence membrane permeability and target engagement. The 1,3,4-thiadiazole ring, for example, is considered a bioisostere of pyrimidine and can interfere with DNA replication processes.[13]
-
Approved Drugs Showcase:
Data Presentation: A Quantitative Comparison
To provide a clearer perspective on the relative performance of these scaffolds, the following table summarizes representative biological activity data from peer-reviewed literature. It is crucial to note that direct comparisons of absolute values (e.g., IC50) across different studies can be misleading due to variations in experimental conditions. However, the data provides a general sense of the potency achievable with each scaffold.
| Scaffold | Compound Class | Biological Activity | Target/Assay | Representative IC50/MIC | Reference |
| 1,2,4-Triazole | Substituted 4-amino-1,2,4-triazole | Anticonvulsant | Maximal Electroshock Seizure (MES) model | Active at 100 mg/kg | [14] |
| 1,2,4-Triazole | Schiff base derivative | Anticancer | Human cancer cell lines | Dose-dependent suppression | [16] |
| Pyrimidine | 2-Aminopyrimidine derivatives | β-Glucuronidase Inhibition | in vitro enzyme assay | IC50 values in µM range | [12] |
| Imidazole | Substituted 2-aminoimidazoles | BACE1 Inhibition | in vitro enzyme assay | Potent inhibition reported | [17] |
| Thiazole | 2-Aminothiazole derivatives | Anticancer | Various cancer cell lines | Potent cytotoxic effects | [6] |
| Thiadiazole | 2-Amino-1,3,4-thiadiazole derivatives | Antiviral (HIV) | NNRTIs | Activity in µM range | [18] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The reproducibility and validity of research findings hinge on well-defined experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of a representative substituted 1,2,4-triazole amine and for standardized biological assays.
Synthesis of a Substituted 4-Amino-1,2,4-Triazole Derivative
This protocol describes a general method for the synthesis of 4-amino-4H-1,2,4-triazole Schiff base derivatives.[16]
Step 1: Synthesis of 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
-
In a reaction vessel, dissolve p-hydroxybenzaldehyde and cyanuric chloride in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting precipitate and wash with water and ethanol to obtain the intermediate product.
Step 2: Synthesis of 4-Amino-1,2,4-triazole Schiff Base Derivative
-
Dissolve 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 4-amino-1,2,4-triazole in glacial acetic acid in a four-necked flask.
-
Heat the reaction mixture to 118°C and reflux for 4 hours.
-
After cooling, filter the solution and precipitate the product on ice.
-
Collect the crude product by filtration and dry it under vacuum.
-
Purify the crude product by washing with ethanol and chloroform, followed by silica gel column chromatography to yield the pure 4-amino-1,2,4-triazole Schiff base derivative.
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent in the second step not only dissolves the reactants but also acts as a catalyst for the imine formation. The purification by column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the purity of the final compound for biological testing.
Standardized Biological Assay Protocols
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][19]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Preparation of Microdilution Plates: Serially dilute the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validating System: The inclusion of positive (a known effective antibiotic) and negative (no drug) controls in each assay is crucial for validating the results. The MIC of the positive control should fall within a predefined range for the assay to be considered valid.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Self-Validating System: The use of a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) is essential. The results are normalized to the vehicle control to determine the percentage of cell viability.
Visualization of Key Concepts
General Synthetic Workflow for Heterocyclic Amines
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Conclusion and Future Directions
Substituted 1,2,4-triazole amines represent a highly versatile and potent class of compounds with broad therapeutic potential. This guide has provided a comparative analysis with other key heterocyclic amine scaffolds, highlighting their respective strengths and applications. The choice of a particular scaffold is ultimately dictated by the specific biological target and the desired pharmacokinetic profile.
Future research in this area should focus on the development of novel synthetic methodologies that allow for greater structural diversity and more efficient production of these compounds. Furthermore, the exploration of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores could lead to the discovery of new drugs with multi-target activity and improved therapeutic indices. As our understanding of disease biology deepens, the rational design of substituted 1,2,4-triazole amines and their counterparts will continue to be a fruitful avenue for drug discovery.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine. The following guidance is synthesized from safety data for structurally similar triazole derivatives and established principles of laboratory safety. It is imperative to conduct a thorough risk assessment for your specific application and to handle this compound with caution.
This guide provides essential safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. Our focus is to deliver field-proven insights and procedural guidance to ensure the highest standards of laboratory safety.
Hazard Assessment of Triazole Derivatives
Triazole compounds, as a class, present a range of potential health hazards. Based on data from analogous compounds such as 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- and 3-Amino-1H-1,2,4-triazole, the primary concerns when handling this compound are:
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[2].
-
Systemic Effects: Prolonged or repeated exposure may cause damage to organs[3]. Some triazole compounds are suspected of damaging fertility or the unborn child[4].
-
Combustible Dust: As a solid powder, it may form combustible dust concentrations in air[1].
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is non-negotiable.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is contingent on the scale and nature of the handling procedure. The following table summarizes the minimum recommended PPE.
| Level of Protection | Required PPE | Primary Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To prevent eye contact with solid particles or splashes, which can cause serious irritation[1][2]. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully buttoned lab coat. | To prevent skin contact, which can lead to irritation[1][2]. For larger quantities or splash potential, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For handling powders outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary. | To minimize inhalation of dust, which can cause respiratory irritation[1][2]. |
Detailed PPE Protocols: A Step-by-Step Guide
3.1. Donning PPE: A Precautionary Sequence
A systematic approach to putting on PPE is crucial to ensure complete protection.
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat/Gown: Put on a clean, fully-buttoned lab coat.
-
Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.
-
Eye and Face Protection: Don safety goggles or a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for a range of chemicals.[5] Ensure the gloves are of an appropriate thickness and inspect for any defects before use. Pull the cuffs of the gloves over the sleeves of the lab coat to create a seal.
3.2. Doffing PPE: Minimizing Contamination
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.
-
Lab Coat/Gown: Unbutton the lab coat and remove it by folding it inward, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove the respirator without touching the front of the mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational Plans for Safe Handling
4.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
4.2. Safe Work Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan for Triazole Waste
5.1. Contaminated PPE
-
Gloves and other disposable PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered or disposed of as hazardous waste, depending on the extent of contamination and institutional policies.
5.2. Chemical Waste
-
Unused Compound and Contaminated Materials: All unused this compound and any materials contaminated with it (e.g., weighing paper, pipette tips) must be disposed of as hazardous chemical waste.
-
Disposal Method: The primary recommended method for the disposal of triazole-based compounds is incineration by a licensed chemical waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
